molecular formula C9H7ClN2O B1368548 N-(2-chloro-5-cyanophenyl)acetamide

N-(2-chloro-5-cyanophenyl)acetamide

Cat. No.: B1368548
M. Wt: 194.62 g/mol
InChI Key: RKUWJKAWLIGQGL-UHFFFAOYSA-N
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Description

N-(2-chloro-5-cyanophenyl)acetamide (CAS 53312-92-8) is a high-purity chemical intermediate of significant value in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol, serves as a key precursor for the development of novel heterocyclic systems . Its structure, featuring both chloro and cyano substituents on the phenyl ring, makes it a versatile scaffold for constructing pharmacologically active molecules. Research applications prominently include its role as a starting material in the synthesis of pyrimidine and other nitrogen-containing heterocycles, which are core structures in many antitumor agents . Furthermore, studies on related N-substituted chloroacetamides have demonstrated potent antimicrobial properties, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The strategic placement of the substituents on the phenyl ring is a critical factor influencing the lipophilicity and biological activity of the resulting compounds, allowing researchers to fine-tune properties for specific targets . This product is intended for research and further manufacturing applications as a synthetic intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(2-chloro-5-cyanophenyl)acetamide

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-7(5-11)2-3-8(9)10/h2-4H,1H3,(H,12,13)

InChI Key

RKUWJKAWLIGQGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • N-(2-Chlorophenyl)acetamide (): Lacks the cyano group, resulting in reduced electron-withdrawing effects compared to N-(2-chloro-5-cyanophenyl)acetamide. Theoretical studies on analogous N-chlorophenyl acetamides (e.g., CPA in ) reveal that the cyano group lowers the HOMO-LUMO gap, enhancing charge transfer interactions and polarizability .
  • Meta-Substituted Trichloro-acetamides (): Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide exhibit distinct crystal packing due to meta-substitution. The presence of EWGs (e.g., Cl, NO₂) in meta positions significantly alters lattice constants and molecular geometry, suggesting that this compound may form unique solid-state arrangements .

Key Physicochemical Properties

Compound Substituents Key Properties Reference
This compound 2-Cl, 5-CN High polarity, low HOMO-LUMO gap (inferred)
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () 4-Cl, hydroxyimino Intermediate for indolinones; hydrogen-bonding capacity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole ring, Cl, CN Enhanced steric bulk; potential for π-π stacking

Pharmacological Activity Comparisons

Antimicrobial Activity

  • Benzo[d]thiazole-Sulfonyl Piperazine Derivatives (): Compounds 47–50 exhibit MIC values <10 µg/mL against gram-positive bacteria and fungi. The absence of a cyano group in these derivatives suggests that this compound’s dual EWGs might enhance target binding (e.g., enzyme inhibition via dipole interactions) .
  • Chalcone-Acetamide Hybrids (): Chalcone derivatives (e.g., α,β-unsaturated ketones) show broad anti-inflammatory and anticancer activities.

Receptor Binding and Selectivity

  • Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. The chloro and cyano groups in this compound may confer selectivity for other G-protein-coupled receptors due to steric and electronic modulation .

Q & A

Q. What are the key considerations for designing a high-yield synthesis route for N-(2-chloro-5-cyanophenyl)acetamide?

To optimize synthesis, focus on:

  • Reagent selection : Use acetic anhydride as an acylating agent under basic conditions (e.g., pyridine) to ensure efficient acetylation of the aniline precursor .
  • Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions like over-acylation or hydrolysis .
  • Purification : Employ recrystallization from ethanol or DCM to isolate the pure product, monitoring purity via TLC or HPLC .
  • Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (2–4 hours) to maximize conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), acetamide methyl group (δ 2.1–2.3 ppm), and NH proton (δ 10–11 ppm, broad). Compare with analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide for positional shifts .
    • ¹³C NMR : Confirm the carbonyl carbon (δ 168–170 ppm) and nitrile carbon (δ 115–120 ppm) .
  • IR spectroscopy : Detect C=O stretching (1650–1700 cm⁻¹) and C≡N absorption (2200–2250 cm⁻¹) .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying laboratory conditions?

  • Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as halogenated acetamides are prone to light-induced decomposition .
  • pH stability : Conduct accelerated stability studies in buffers (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide group under acidic/basic conditions) .
  • Thermal stability : Perform TGA/DSC to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the chloro group may act as a leaving group in SNAr reactions, while the nitrile can participate in cyanoalkylation .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict regioselectivity in reactions (e.g., nitrile vs. chloro substituent reactivity) .
  • Transition state modeling : Simulate reaction pathways (e.g., substitution at the chloro position) using software like Gaussian or ORCA .

Q. How to resolve discrepancies in biological activity data between this compound and its structural analogs?

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., N-(5-chloro-2-methyl-3-nitrophenyl)acetamide) to isolate the impact of functional groups. For example, replacing the nitrile with a nitro group may alter enzyme inhibition profiles .
  • Dose-response assays : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies) to minimize variability .
  • Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding mode differences .

Q. What strategies enhance the pharmacological properties of this compound through structural modification?

  • Functional group derivatization :
    • Replace the chloro group with fluorine to improve metabolic stability .
    • Introduce sulfonyl or triazole moieties to enhance solubility and target affinity .
  • Prodrug design : Mask the nitrile group as a thioamide or amidoxime to improve bioavailability .
  • Hybrid molecules : Conjugate with heterocycles (e.g., imidazole) to exploit dual mechanisms of action .

Q. How to address conflicting spectral data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR, IR, and HRMS data. For example, ambiguous NH signals in NMR can be confirmed via IR amide bands .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton environments in NMR .
  • Comparative analysis : Reference spectral databases (e.g., PubChem) for analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to identify positional isomer effects .

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